molecular formula C19H15F3O3S2 B1354313 Triphenylsulfonium triflate CAS No. 66003-78-9

Triphenylsulfonium triflate

Cat. No.: B1354313
CAS No.: 66003-78-9
M. Wt: 412.4 g/mol
InChI Key: FAYMLNNRGCYLSR-UHFFFAOYSA-M
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Description

Triphenylsulfonium triflate is a chemical compound known for its role as a photoacid generator. It consists of a triphenylsulfonium cation and a triflate anion. This compound is widely used in various scientific and industrial applications due to its ability to generate strong acids upon exposure to light .

Mechanism of Action

Target of Action

Triphenylsulfonium triflate primarily targets conjugated polymers . These polymers are key components in the fabrication of devices like organic light-emitting diodes (OLEDs) .

Mode of Action

This compound acts as a photo-acid generator . It is incorporated into conjugated polymers to enhance their luminescence and reduce their operating voltage . The compound’s anion displacement influences the energetics at the polymer/anode interface, facilitating hole injection . On the other hand, the triphenylsulfonium cations act as electron transporting sites .

Biochemical Pathways

The compound’s mode of action affects the charge injection and transport pathways in devices like OLEDs . The presence of mobile anions in the emitting layer of polymer-based OLEDs has been shown to substantially influence the injection characteristics of the diode .

Pharmacokinetics

The compound improves the mobility of charge carriers, thereby increasing the performance efficiency of the fabricated device .

Result of Action

The result of this compound’s action is the improvement of both injection and transport of charge carriers in devices like OLEDs . This leads to significantly reduced turn-on voltage to half their initial value and increased luminance at low operating voltage . Moreover, the large energetic mismatch of the polymer and the triphenylsulfonium salt, as well as the polarity induced by the ions, result in simultaneous dual emission .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the moisture stability of the perovskite was improved by the hydrophobic character of the TPST additive . This highlights the compound’s adaptability to environmental conditions, which can influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Triphenylsulfonium triflate plays a significant role in biochemical reactions, particularly as a photo-acid generator. When exposed to light, it undergoes photodissociation, releasing a proton and generating a strong acid, triflic acid. This property is utilized in various applications, including the catalysis of polymerization reactions and the enhancement of luminescence in conjugated polymers . The compound interacts with enzymes and proteins that are sensitive to changes in pH, influencing their activity and stability. For example, the generated acid can activate or inhibit enzymes by altering the local pH environment, thereby affecting biochemical pathways.

Cellular Effects

This compound has notable effects on cellular processes. Its ability to generate acid upon light exposure can influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of pH-sensitive ion channels and transporters, affecting ion homeostasis and cellular signaling . Additionally, the generated acid can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, including shifts in metabolic flux and alterations in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its photodissociation upon exposure to light. The compound absorbs light at a specific wavelength, leading to the dissociation of one of the phenyl rings and the release of a proton . This process generates a strong acid, triflic acid, which can interact with various biomolecules. The generated acid can protonate amino acid residues in proteins, leading to changes in their structure and function. Additionally, the acid can influence enzyme activity by altering the pH of the local environment, either activating or inhibiting enzymatic reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Over time, the generated acid can lead to long-term changes in cellular function, including alterations in gene expression and metabolic pathways . In in vitro studies, the compound’s effects can be observed immediately upon light exposure, with changes in cellular processes occurring within minutes to hours. In in vivo studies, the long-term effects of the compound can be observed over days to weeks, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, the generated acid can lead to adverse effects, including cellular damage and toxicity . Threshold effects are observed, where a certain dosage is required to elicit a measurable response. In animal models, the compound’s effects on cellular signaling, gene expression, and metabolism can be dose-dependent, with higher doses leading to more pronounced changes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a photo-acid generator. The generated acid can influence metabolic flux by altering the activity of enzymes involved in key metabolic pathways . For example, the acid can activate or inhibit enzymes in glycolysis, the citric acid cycle, and other central metabolic pathways. Additionally, the compound can interact with cofactors and other biomolecules, influencing their activity and stability. These interactions can lead to changes in metabolite levels and shifts in metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to interact with negatively charged cellular components, facilitating its transport across cell membranes . Additionally, the generated acid can influence the localization and accumulation of the compound within specific cellular compartments. These interactions can affect the compound’s activity and function, influencing its overall effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals and binding interactions . For example, the generated acid can lead to the protonation of amino acid residues, influencing the compound’s localization within the cell. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and biochemical pathways.

Preparation Methods

Triphenylsulfonium triflate can be synthesized through several methods. One common synthetic route involves the reaction of triphenylsulfonium chloride with silver triflate in an organic solvent. The reaction typically occurs under mild conditions and results in the formation of this compound as a white crystalline solid . Industrial production methods often involve similar reaction conditions but on a larger scale to meet the demand for this compound in various applications .

Properties

IUPAC Name

trifluoromethanesulfonate;triphenylsulfanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYMLNNRGCYLSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886569
Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66003-78-9
Record name Triphenylsulfonium triflate
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URL https://commonchemistry.cas.org/detail?cas_rn=66003-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Sulfonium, triphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
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Record name Triphenylsulfonium triflate
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Record name Triphenylsulfonium triflate
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Synthesis routes and methods I

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 42.0 g (0.2 mol) of trifluoroacetic acid anhydride were added dropwise thereto at 0 to 5° C., followed by stirring and stirred at 0 to 5° C. for 30 minutes. And then, 15.0 g (0.1 mol) of trifluoromethane sulfonic acid were added dropwise thereto at 0 to 5° C. and allowed to react with stirring at 0 to 20° C. for 3 hours. After completion of the reaction, 500 ml of n-hexane was poured into the resultant and the obtained oily substance separated by decantation was crystallized from methylene chloride/n-hexane, followed by filtration and drying, to give 37.9 g (yield: 92%) of triphenylsulfonium trifluoromethanesulfonate as a white crystal.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
21.1 g
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.0 g of phenyl sulfoxide dissolved in 20 mL dichloromethane was cooled to -78° C. and then, 2.3 mL trimethylsilyl triflate was slowly added to the mixture for more than 5 minutes. The reacting mixture was stirred at the same temperature for 10 minutes and with the gradual increase of reaction temperature, stirred at 0° C. for 30 minutes. The solution was again cooled to -78° C. and 10 mL tetrahydrofuran solution of 2.0 M phenyl magnesium bromide was slowly added to the reacting solution. The reacting mixture was stirred at the same temperature for 30 minutes and further stirred at 0° C. for 30 minutes. The reaction was completed in 30 mL of 3% triflic acid aqueous solution. The reactant was diluted with 200 mL ether and extracted two times with 30 mL of triflic acid aqueous solution. The aqueous solution, so extracted, was further extracted three times with 30 mL chloroform. After collection of the organic layer, the solution was dried over anhydrous Na2SO4 and filtrated to remove the solvent. Thus, 1.9 g of triphenyl sulfonium triflate (yield: 50%) was obtained as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A flask was charged with 2.0 g (4.8 mmol) of diphenyliodonium triflate, 0.93 g (5.0 mmol) diphenyl sulfide and 37 mg of copper benzoate. The mixture was heated under argon for 3 h (bath 125° C.). After cooling, the mixture was triturated with hot ether and stirred 1 h. The solid was filtered and recrystallized from 1:1 butyl acetate-isopropanol (1.6 g, 80%, mp 134°-6° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
37 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylsulfonium triflate
Reactant of Route 2
Triphenylsulfonium triflate
Reactant of Route 3
Triphenylsulfonium triflate
Reactant of Route 4
Triphenylsulfonium triflate
Reactant of Route 5
Triphenylsulfonium triflate
Reactant of Route 6
Triphenylsulfonium triflate
Customer
Q & A

Q1: How does triphenylsulfonium triflate function in chemically amplified resists?

A: this compound (TPS-Tf) acts as a photoacid generator (PAG) in chemically amplified resists. Upon exposure to UV or other forms of radiation, TPS-Tf undergoes photolysis, generating a strong acid, typically triflic acid (TfOH). [, , , , , , , , , ] This acid then catalyzes chemical reactions within the resist material, leading to changes in its solubility and enabling pattern formation.

Q2: What are the downstream effects of acid generation by TPS-Tf in photoresists?

A: The acid generated by TPS-Tf initiates various reactions depending on the resist type. In positive resists, it catalyzes the deprotection of acid-labile groups, increasing solubility in the developer. [, ] In negative resists, it can induce crosslinking of polymer chains or promote reactions that decrease solubility. [, ]

Q3: How does the polymer matrix influence the acid generation efficiency of TPS-Tf?

A: The polymer matrix can significantly impact TPS-Tf's acid generation efficiency. For instance, fluorinated polymers can interact with thermalized electrons generated during EUV exposure, potentially interfering with acid generation and decreasing the yield. [] On the other hand, certain polymer matrices can enhance acid production through sensitization mechanisms. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H15F3O3S2. Its molecular weight is 412.43 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A: Yes, various spectroscopic techniques have been employed to characterize TPS-Tf. Infrared (IR) spectroscopy reveals interactions between TPS-Tf and phenolic OH groups in resist formulations. [, ] Nuclear Magnetic Resonance (NMR) studies, specifically 13C NMR, provide insights into the interaction of TPS-Tf with phenolic resins, further elucidating its behavior in resist systems. [] Electron Paramagnetic Resonance (EPR) spectroscopy has been used to investigate the free radical products generated upon irradiation of TPS-Tf in different polymer matrices. []

Q6: How does the stability of this compound vary under different conditions?

A: TPS-Tf exhibits varying stability depending on the environment. While generally stable in solid form, it can undergo degradation in the presence of certain bases. Strong, nucleophilic bases like trioctylamine can lead to silyl group transfer and subsequent degradation through methyl group transfer. []

Q7: What are the potential applications of this compound beyond photolithography?

A7: Beyond photolithography, TPS-Tf has shown promise in other applications:

  • Solid-state doping of polyaniline: It can be used to adjust the work function of polyaniline by precisely dosing UV irradiation, leading to changes in its electronic properties. []
  • Organic thin-film transistors (OTFTs): It serves as a photoacid generator in photo-curable polyimide gate insulators for OTFTs, offering low-temperature processing and desirable electrical characteristics. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational studies have contributed to understanding TPS-Tf's behavior:

  • Monte Carlo simulations: These simulations have been employed to analyze acid yield upon EUV exposure and determine the thermalization distance of electrons in polymer films containing TPS-Tf. []
  • Molecular simulations: These have been used to understand and potentially optimize the fragmentation patterns and efficiency of electron-induced PAG fragmentation in aryl sulfonate-based EUV resists. []

Q9: How does modifying the structure of this compound impact its properties?

A9: Structural modifications to TPS-Tf can significantly affect its properties and performance in resists:

  • Cyclopropyl substitution: Replacing phenyl groups with cyclopropyl groups in the sulfonium cation can reduce absorbance at 193 nm and induce a photobleaching effect, potentially leading to improved resolution in photoresists. []

Q10: What strategies can be employed to improve the stability or performance of this compound in formulations?

A10: Several approaches can be used to enhance TPS-Tf's stability or performance:

  • Choice of base quencher: Selecting appropriate base quenchers can mitigate the negative impact on acid generation efficiency and improve overall resist performance. []
  • Acid amplifier incorporation: Blending TPS-Tf with acid amplifiers like pinanediol monosulfonates can enhance acid yield upon electron beam irradiation, improving resist sensitivity. []

Q11: What analytical methods are used to study this compound in photoresists?

A11: A variety of analytical techniques are employed:

  • Quartz Crystal Microbalance (QCM): This technique is valuable for studying the dissolution kinetics of photoresist films containing TPS-Tf, providing real-time information on mass changes during development. [, , ]
  • Dissolution Rate Measurement (DRM): DRM helps analyze the development profiles of resists containing different PAGs, including TPS-Tf, providing insights into contrast and potential for resolution and depth of focus latitude. []
  • Interdigitated Electrode (IDE) Sensors: These sensors offer a non-destructive method for measuring photoacid generation kinetics (Dill C values) and potentially diffusion coefficients of photoacids generated by TPS-Tf in resist films. [, ]

Q12: Are there any concerns regarding the environmental impact of this compound?

A12: As with many chemicals used in manufacturing processes, the environmental impact of TPS-Tf requires careful consideration. While specific data on its ecotoxicological effects may be limited, responsible handling, use, and disposal practices are crucial to minimize potential risks.

Q13: What strategies can be explored for recycling or managing waste containing this compound?

A: Developing strategies for recycling or responsibly managing waste generated during photoresist production and use is essential for sustainable manufacturing. Research into alternative PAGs with reduced environmental impact and improved waste management practices is crucial. []

Q14: Are there any alternative photoacid generators being explored for photolithography?

A14: Yes, researchers are actively investigating alternative PAGs for next-generation lithography:

  • Other sulfonium-based PAGs: Modifications to the sulfonium cation, such as incorporating cyclopropyl groups, are being investigated to enhance specific resist properties. []

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